2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known by its CAS number 188814-25-7, is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to the class of amino acids and is notable for its structural features, which include a chlorophenyl group and a propanoic acid moiety. The molecular formula of this compound is , with a molecular weight of approximately 299.75 g/mol .
The compound is primarily utilized in chemical synthesis and research applications due to its unique properties and reactivity. Its structure includes a chiral center, which may impart specific biological activities, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can be attributed to the presence of the amino group and the carboxylic acid group. Key reactions include:
These reactions highlight its versatility as a building block in organic synthesis.
Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves several steps:
These methods emphasize the importance of protecting groups in multi-step syntheses to ensure selectivity and yield.
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid finds applications primarily in:
Interaction studies involving this compound focus on its reactivity with various biological macromolecules, including proteins and nucleic acids. These studies are crucial for understanding how modifications to amino acids affect their function and interaction profiles.
Preliminary data suggest that compounds with similar structures can influence enzyme activity or bind to specific receptors, which could be investigated further to elucidate their mechanisms of action.
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid. Notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | Boc protecting group, chlorophenyl moiety | Versatile building block for peptide synthesis |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | Similar structure with different chlorine position | Potentially different biological activity due to chirality |
Phenylalanine Derivatives | Basic amino acid structure without protection | Naturally occurring amino acid used in protein synthesis |
2-amino-3-(4-chlorophenyl)propanoic acid | Lacks Boc group but retains chlorophenyl | Directly involved in metabolic pathways |
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid lies in its combination of protective groups and halogenated aromatic systems, making it a valuable compound for synthetic chemists aiming to develop novel peptides or study amino acid interactions within biological contexts.